molecular formula C10H9NO B1265576 1-(1H-indol-5-yl)ethanone CAS No. 53330-94-2

1-(1H-indol-5-yl)ethanone

Cat. No.: B1265576
CAS No.: 53330-94-2
M. Wt: 159.18 g/mol
InChI Key: GOFIUEUUROFVMA-UHFFFAOYSA-N
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Description

1-(1H-indol-5-yl)ethanone is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Derivatives

1-(1H-indol-5-yl)ethanone serves as a key intermediate in the synthesis of various derivatives with significant biological activities. For instance, research has demonstrated the successful synthesis of novel 1H-indole derivatives exhibiting antibacterial and antifungal activities. These derivatives were evaluated against strains like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, showing significant antimicrobial activity (Letters in Applied NanoBioScience, 2020).

Antimicrobial Activity

Research has been conducted on various this compound derivatives, particularly focusing on their antimicrobial properties. Studies have shown the synthesis of novel indole-based 1,3,4-oxadiazoles, which exhibited promising antibacterial and antifungal activities. These compounds were synthesized from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide derivatives, showing potential as antimicrobial agents (International Journal of Biomedical Research, 2014).

Anti-inflammatory and Analgesic Properties

Another area of research involves the exploration of anti-inflammatory and analgesic properties in novel derivatives. For example, a study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which were evaluated for their anti-inflammatory activity using models like carrageenan-induced Rat Hind Paw Edema. These compounds displayed significant anti-inflammatory effects, suggesting potential therapeutic applications (Current Drug Discovery Technologies, 2022).

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules is another significant application. A study reported the synthesis and computational study of 1-(1H-indol-1-yl)ethanone derivatives focusing on their interaction with the COX-2 enzyme and evaluating their in vivo analgesic and anti-inflammatory activities. This research highlights the role of these compounds in the development of novel nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

1-(1H-indol-5-yl)ethanone plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzyme, affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anti-inflammatory and anticancer activities by modulating signaling pathways such as NF-κB and MAPK . These pathways are critical for cell survival, proliferation, and apoptosis, indicating that this compound may have therapeutic potential in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound, affecting the overall outcome of long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . The metabolic pathways of indole derivatives can lead to the formation of reactive intermediates, which may contribute to their biological activities or toxicity. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, affecting its activity and function. For instance, indole derivatives have been shown to accumulate in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives can be phosphorylated or acetylated, which can influence their localization and interaction with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(1H-indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFIUEUUROFVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201481
Record name Ketone, indol-5-yl methyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53330-94-2
Record name 1-(1H-Indol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53330-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, indol-5-yl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053330942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, indol-5-yl methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53330-94-2
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Synthesis routes and methods

Procedure details

To a solution of indole-5-carboxylic acid [10 g, 62.05 mmol, Intermediate (16)] in anhydrous tetrahydrofuran (1000 mL) is added methyl lithium (1.6M in diethyl ether, 150 mL) drop wise over 60 minutes periods. The resulting precipitate is stirred at ambient temp for 40 hours. The reaction is cooled to 0° C. and quenched by the cautious addition of water (5 mL) until boiling stopped. The solvent is removed in vacuo and the slurry mixture is partitioned between dichloromethane (500 mL) and water (100 mL). Dichloromethane layer is washed with 1N hydrochloric acid (20 mL), saturated NaHCO3 (20 mL), brine and dried over sodium sulfate. The residue is chromatographed on 110 g silica gel cartridge (30 to 50% ethyl acetate gradient in heptane) to afford 1-(1H-indol-5-yl)-ethanone [5.0 g, 50.6%, Intermediate (17)] as colorless oil. Oil solidified on standing; 1H NMR (CDCl3): δ 8.846 (1H, br s), 8.356 (1H, s), 7.917 (1H, d), 7.449-7.297 (2H, m), 6.690 (1H), 2.713 (3H, s); LC/MS: 160 (M+H). Step 2. To a solution of 1-(1H-indol-5-yl)-ethanone [5 g, 31.41 mmol, Intermediate (17)] and 4-(dimethylamino)pyridine (39.4 mg) in tetrahydrofuran (60 mL) is added di-tert-butyl-dicarbonate (1M in tetrahydrofuran, 32 mL) drop wise at 0° C. over 55 minutes. Stirred 10 minutes then water (30 mL) is added and the product extracted three times with ethyl acetate (50 mL). The combined ethyl acetate layers are washed with brine and dried over sodium sulfate. The residue is chromatographed on 110 g silica gel cartridge (15-20% ethyl acetate gradient in heptane) afforded 5-acetyl-indole-1-carboxylic acid tert-butyl ester [1.28 g, 81%, Intermediate (18)] as colorless oil. Oil solidified on standing; 1H NMR (CDCl3): δ 8.201 (2H), 7.966 (1H), 7.657 (1H), 6.661 (1H), 2.672 (3H), 1.701 (9H); LC/MS: 260 (M+H). Step 3. A mixture of 5-acetyl-indole-1-carboxylic acid tert-butyl ester [4.85 g, 18.70 mmol, Intermediate (18)], ethylene glycol (5.0 g), pyridinium ρ-toluenesulfonate (100 mg) in benzene (35 mL) is refluxed under N2 with a Dean-Stark trap for 24 hours. To this resulting dark reaction mixture is added solid NaHCO3 (2.5 g). After stirring for 15 minutes, it is filtered under suction and washed three times with ethyl acetate (30 mL). The filtrate is washed twice with water (10 mL) and dried over sodium sulfate. The crude is chromatographed on 10 g silica gel cartridge (heptane then 10% ethyl acetate in heptane) afforded 5-(2-methyl-[1,3]dioxolan-2-yl)-indole-1-carboxylic acid tert-butyl ester [Intermediate (19)] as colorless oil; 1H NMR (CDCl3): δ 8.128 (1H, d), 7.706 (1H, s), 7.625 (1H), 7.475 (1H, dd), 6.591 (1H, d), 4.106 (2H, m), 3.843 (2H, m), 1.742 (3H, s), 1.703 (9H, s); LC/MS: 304 (M+H). Step 4. To a solution of 5-(2-methyl-[1,3]dioxolan-2-yl)-indole-1-carboxylic acid tert-butyl ester [4.96 g, 16.35 mmol, Intermediate (19)] in anhydrous tetrahydrofuran (20 mL) is added triisopropyl borate (4.61 g, 24.51 mmol) and cooled to 0° C. under N2. To it is added LDA (1.8 M in heptane/tetrahydrofuran/ethylbenzene, 14 mL) drop wise at 0° C. over 40 minutes periods. After another 35 minutes, the reaction is quenched by the addition of aqueous 2N hydrochloric acid at 0° C. The white solid precipitated is slowly acidified with 3N hydrochloric acid till pH=3. The mixture became solution which is extracted twice with ethyl acetate (100 mL). The combined ethyl acetate phases are dried over sodium sulfate and filtered. The solid crude is triturated with acetonitrile and water to obtain 5-acetyl-2-methyl-indole-1-carboxylic acid tert-butyl ester (4.76 g, 96%, Intermediate (20)] as light yellow solid; 1H NMR (CDCl3): δ 8.30 (2.67, 3H), 8.18 (1H, d), 7.90 (1H, d), 6.78 (1H, s), 2.61 (3H, s), 1.62 (9H, s); LC/MS: ESI+304 (M+H) Alternatively, the crude can be purified by chromatography on silica gel by elution with ethyl acetate in heptane. Step 5. In a Smith process vial (10-20 mL capacity) is placed 5-acetyl-2-methyl-indole-1-carboxylic acid tert-butyl ester (436 mg, 1.44 mmol, Intermediate (20)], 3-iodo-thieno[3,2-c]pyrazole-1,5-dicarboxylic acid 1-tert-butyl ester 5-methyl ester [392 mg, 0.960 mmol, Intermediate (21)], [1,1′-bis(diphenylphosphino)-ferrocene]dichloropalladium with dichloromethane adduct (78 mg, 0.0955 mmol), cesium carbonate (938 mg, 2.88 mmol) and a mixture of 1,4-dioxane/water (10:2 mL). The reaction tube is filled with N2 and sealed using capping device. The reaction mixture is heated at 90° C. via microwave (Personal chemistry optimizer) for 10 minutes. Water is pipetted out and added solid sodium sulfate. The organic phase is directly loaded onto 10 g silica gel cartridge and chromatographed on 35 g silica gel cartridge (20-30% ethyl acetate gradient in heptane) to afford 3-(5-acetyl-1-tert-butoxycarbonyl-1H-indol-2-yl)-thieno[3,2-c]pyrazole-1,5-dicarboxylic acid 1-tert-butyl ester 5-methyl ester (230 mg, Example 35) as white solid; 1H NMR [(CD3)2SO)]: δ 8.388 (1H, s), 8.199 (1H), 8.055 (1H), 7.901 (1H, s), 7.339 (1H, s), 3.914 (3H, s), 2.662 (3H, s) 1.671 (9H, s), 1.365 (9H, s); LC/MS: 540 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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